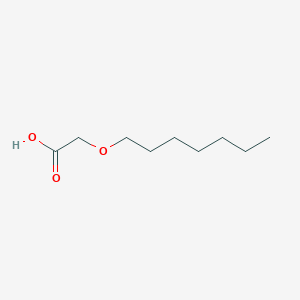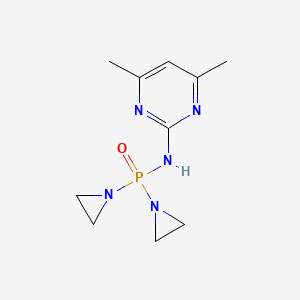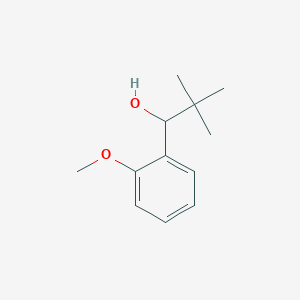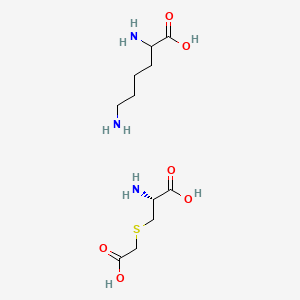
2-Heptoxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptoxyacetic acid is an organic compound characterized by the presence of a heptoxy group attached to an acetic acid moiety. This compound is part of the carboxylic acid family, which is known for its wide range of applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptoxyacetic acid typically involves the reaction of heptanol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of heptanol attacks the carbon atom of chloroacetic acid, displacing the chlorine atom and forming this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of catalysts and controlled reaction environments to facilitate the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Heptoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The heptoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of heptanal or heptanone.
Reduction: Formation of heptanol.
Substitution: Formation of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Heptoxyacetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.
Mécanisme D'action
The mechanism of action of 2-Heptoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme activity and signal transduction pathways. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
2-Naphthoxyacetic acid: Another carboxylic acid with a similar structure but different functional groups.
2-Hydroxyacetic acid: A compound with a hydroxyl group instead of a heptoxy group.
Uniqueness: 2-Heptoxyacetic acid is unique due to its specific heptoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
3966-20-9 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-heptoxyacetic acid |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-5-6-7-12-8-9(10)11/h2-8H2,1H3,(H,10,11) |
Clé InChI |
YMAXCKYGIGCLPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Hydroxybenzoyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14169218.png)
![2-(4-chloro-3-nitropyrazol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide](/img/structure/B14169221.png)

![Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14169227.png)
![2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14169243.png)


![N-[(2-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14169256.png)


![5-ethylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14169282.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14169286.png)

![Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium](/img/structure/B14169303.png)
